molecular formula C11H16N2O4S B5151160 2-nitro-N-(pentan-2-yl)benzenesulfonamide

2-nitro-N-(pentan-2-yl)benzenesulfonamide

Cat. No.: B5151160
M. Wt: 272.32 g/mol
InChI Key: FVZKLIUUZLZZFN-UHFFFAOYSA-N
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Description

2-Nitro-N-(pentan-2-yl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. This compound features a nitro group attached to a benzene ring, which is further connected to a sulfonamide group with a pentan-2-yl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-nitro-N-(pentan-2-yl)benzenesulfonamide typically involves the nitration of benzenesulfonamide followed by alkylation. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid, which introduces the nitro group to the benzene ring. The subsequent alkylation involves the reaction of the nitrated benzenesulfonamide with pentan-2-yl halide under basic conditions, such as using sodium hydroxide or potassium carbonate as the base.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Reduction: The nitro group in this compound can undergo reduction to form an amino group. This reaction can be carried out using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions. For instance, the sulfonamide nitrogen can be substituted with various alkyl or aryl groups using appropriate alkylating or arylating agents.

    Oxidation: Although less common, the compound can undergo oxidation reactions, particularly at the alkyl chain, leading to the formation of ketones or carboxylic acids.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Alkyl halides, aryl halides, bases like sodium hydroxide or potassium carbonate.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products:

    Reduction: 2-amino-N-(pentan-2-yl)benzenesulfonamide.

    Substitution: Various N-alkyl or N-aryl derivatives of benzenesulfonamide.

    Oxidation: Ketones or carboxylic acids derived from the oxidation of the alkyl chain.

Scientific Research Applications

2-Nitro-N-(pentan-2-yl)benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential antibacterial properties, particularly against resistant strains of bacteria.

    Biological Research: The compound is used in studies related to enzyme inhibition, particularly targeting carbonic anhydrase enzymes.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-nitro-N-(pentan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, as a sulfonamide, it can inhibit the activity of carbonic anhydrase enzymes by binding to the active site and blocking the enzyme’s function. This inhibition can lead to various biological effects, including antibacterial activity by disrupting essential metabolic processes in bacteria.

Comparison with Similar Compounds

  • 2-Nitro-N-(2-phenylethyl)benzenesulfonamide
  • N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide
  • 4-Nitro-N-(4-p-tolyl-thiazol-2-yl)-benzenesulfonamide

Comparison: Compared to similar compounds, 2-nitro-N-(pentan-2-yl)benzenesulfonamide is unique due to its specific alkyl substituent (pentan-2-yl), which can influence its solubility, reactivity, and biological activity. The presence of the nitro group also adds to its reactivity, making it a versatile intermediate for further chemical modifications.

Properties

IUPAC Name

2-nitro-N-pentan-2-ylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4S/c1-3-6-9(2)12-18(16,17)11-8-5-4-7-10(11)13(14)15/h4-5,7-9,12H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVZKLIUUZLZZFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)NS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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